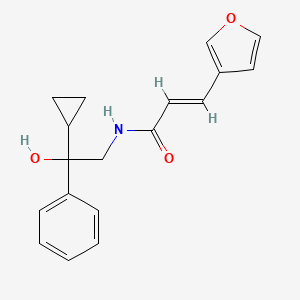
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide, also known as CFA, is a chemical compound that has been of great interest in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH by CFA results in an increase in the levels of endocannabinoids, which has been shown to have a wide range of effects on the body.
Mechanism of Action
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a range of effects. The exact mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide is still being studied, but it is thought to involve covalent binding to the active site of FAAH.
Biochemical and physiological effects
The effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide on the body are largely mediated by the increase in endocannabinoid levels. Endocannabinoids have been shown to have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and modulation of mood and appetite. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has been shown to be effective in animal models of pain, anxiety, and addiction, and has also been investigated as a potential treatment for inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has several advantages as a research tool, including its potency and selectivity for FAAH. It has been shown to be effective at inhibiting FAAH at low concentrations, and does not appear to have significant off-target effects. However, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide also has some limitations, including its relatively short half-life in vivo and the potential for covalent binding to other proteins in addition to FAAH.
Future Directions
There are several potential future directions for research on (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide and its effects on the body. One area of interest is the development of more potent and selective FAAH inhibitors that can be used as therapeutic agents. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, including pain, inflammation, and mood disorders. Additionally, there is ongoing research on the potential therapeutic uses of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide and other FAAH inhibitors in a range of diseases and conditions.
Synthesis Methods
The synthesis of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide involves a multistep process that has been described in several scientific publications. The starting materials are cyclopropylboronic acid, 3-furancarboxaldehyde, and (R)-2-bromo-2-phenylpropan-1-ol. These are reacted together in the presence of a palladium catalyst to form the intermediate (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)propenamide. This intermediate is then reacted with acryloyl chloride to form the final product, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide.
Scientific Research Applications
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has been the subject of numerous scientific studies due to its ability to inhibit FAAH and increase endocannabinoid levels. Endocannabinoids are lipid molecules that act as signaling molecules in the body, and have been shown to have a wide range of effects on the nervous system, immune system, and other physiological processes. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has been used in studies investigating the role of endocannabinoids in pain, inflammation, anxiety, depression, and addiction.
properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(9-6-14-10-11-22-12-14)19-13-18(21,16-7-8-16)15-4-2-1-3-5-15/h1-6,9-12,16,21H,7-8,13H2,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISPWOLHWFVWSM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=COC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=COC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

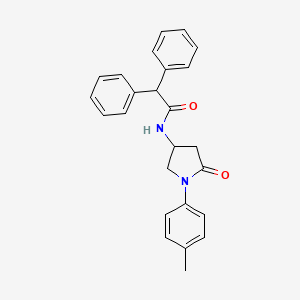
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)

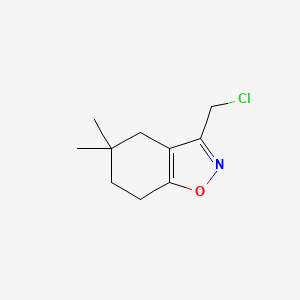
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)

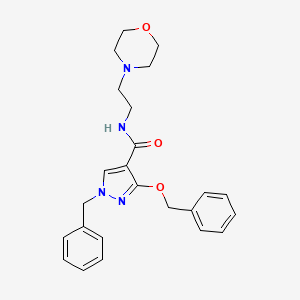
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)
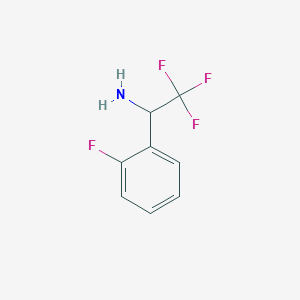
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)